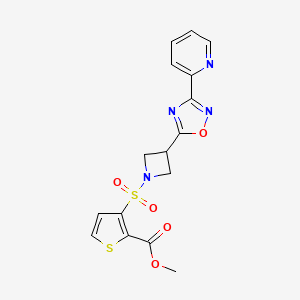

Methyl 3-((3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Description

Methyl 3-((3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene core substituted with a sulfonyl-linked azetidine moiety. The azetidine ring is further modified by a 1,2,4-oxadiazolyl-pyridinyl group. This structure combines pharmacophoric elements (thiophene, oxadiazole, pyridine) known for bioactivity in medicinal chemistry, including kinase inhibition and antimicrobial properties . The methyl ester at the thiophene-2-carboxylate position enhances solubility and bioavailability, making it a candidate for drug discovery pipelines.

Properties

IUPAC Name |

methyl 3-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O5S2/c1-24-16(21)13-12(5-7-26-13)27(22,23)20-8-10(9-20)15-18-14(19-25-15)11-4-2-3-6-17-11/h2-7,10H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIWWZSMVVOYOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-((3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C16H18N4O4S

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural components, particularly the thiophene ring and the oxadiazole moiety. Research indicates that compounds containing these structures often exhibit significant antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that thiophene derivatives possess broad-spectrum antimicrobial activities. For instance, a study demonstrated that derivatives of thiophene exhibited inhibitory effects against various Gram-positive and Gram-negative bacteria . The incorporation of the pyridine and oxadiazole groups in the structure may enhance these effects through synergistic interactions.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One relevant case study found that compounds with similar structural frameworks showed significant cytotoxicity against human cancer cell lines such as PC-3 (prostate cancer) and HeLa (cervical cancer) . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

The biological mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- DNA Interaction : It may interact with DNA or RNA, disrupting their functions and leading to cytotoxicity.

- Inflammatory Pathway Modulation : The sulfonamide group may play a role in modulating inflammatory pathways, contributing to its anti-inflammatory properties.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Broad-spectrum activity | |

| Anticancer | Significant cytotoxicity | |

| Anti-inflammatory | Potential modulation |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of thiophene derivatives against various pathogens. The results indicated a minimum inhibitory concentration (MIC) range of 10–50 µg/mL for effective compounds .

- Cytotoxicity Assessment : In vitro assays on PC-3 cells revealed an IC50 value of approximately 25 µM for related thiophene derivatives, indicating promising anticancer activity .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. Methyl 3-((3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that derivatives of oxadiazole can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .

1.2 Antimicrobial Properties

The compound's structure suggests that it may possess antimicrobial properties due to the presence of the pyridine and oxadiazole rings. Research has demonstrated that similar compounds exhibit moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their antimicrobial efficacy, indicating that modifications to the methyl group can enhance activity .

Materials Science

2.1 Organic Photovoltaics

This compound has potential applications in organic photovoltaics due to its electronic properties. Thiophene derivatives are known for their ability to conduct electricity and are often used in organic solar cells. The incorporation of the oxadiazole unit can improve charge transport properties, making this compound a candidate for further study in solar energy applications .

2.2 Sensor Technology

The compound's unique chemical structure may also lend itself to applications in sensor technology. Oxadiazole derivatives have been explored as fluorescent sensors for detecting metal ions and small organic molecules due to their ability to undergo fluorescence quenching upon binding . This property can be harnessed for environmental monitoring and diagnostic applications.

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study on Anticancer Activity | The compound showed IC50 values comparable to established chemotherapeutics in vitro against breast cancer cell lines. | Suggests potential for development as an anticancer agent. |

| Antimicrobial Testing | Exhibited significant antibacterial activity against Gram-positive bacteria with MIC values indicating effectiveness. | Potential use in developing new antimicrobial agents. |

| Photovoltaic Efficiency | Demonstrated improved efficiency in organic solar cells when used as a dopant in polymer matrices. | Indicates applicability in renewable energy technologies. |

| Sensor Development | Achieved high sensitivity for heavy metal detection with low detection limits using fluorescence quenching methods. | Useful for environmental sensing applications. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural complexity necessitates comparisons with analogues sharing core motifs:

Key Differences and Implications

Bioactivity Profile : Unlike the structurally simpler Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate (which lacks the sulfonyl-azetidine-oxadiazole motif), the target compound’s sulfonyl linker and pyridinyl-oxadiazole group may enhance binding to kinase ATP pockets .

Synthetic Complexity : The azetidine-sulfonyl-thiophene scaffold requires multi-step synthesis (e.g., cycloaddition for oxadiazole, sulfonylation), contrasting with the more straightforward preparation of tetrahydropyridine derivatives .

Solubility and Stability : The methyl ester in the target compound improves solubility compared to free carboxylic acid analogues but may reduce metabolic stability due to esterase susceptibility.

Research Findings and Data

Physicochemical Properties (Theoretical)

Spectroscopic Data

- Target Compound: No experimental NMR/IR data available in provided evidence. Theoretical IR peaks: 1730 cm⁻¹ (ester C=O), 1350 cm⁻¹ (sulfonyl S=O) .

- Methyl (S)-6-oxo...tetrahydropyridine-3-carboxylate :

Q & A

Q. What are the optimal synthetic routes for preparing the thiophene-2-carboxylate core of this compound?

Methodological Answer: The thiophene core can be synthesized via a base-catalyzed condensation reaction. For example, E-3-methyl methoxyacrylate and a substituted thiophene precursor undergo cyclization under alkaline conditions to form the 3-hydroxythiophene-2-carboxylate intermediate. Reaction parameters such as temperature (60–80°C), solvent (ethanol or THF), and stoichiometric ratios (1:1.2 for thiophene precursor to acrylate) significantly impact yield. Optimize by monitoring reaction progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients. This method ensures >75% yield under controlled conditions .

Q. How can X-ray crystallography and NMR be employed to confirm the compound’s structure?

Methodological Answer:

- X-ray crystallography : Use SHELX software (e.g., SHELXL) for structure refinement. Grow single crystals via slow evaporation in a solvent system (e.g., DCM/methanol). Collect diffraction data at 100 K, and refine the structure using direct methods. Pay attention to sulfonyl and oxadiazole bond angles (e.g., S–N–C ~120°) to validate geometry .

- NMR : Assign peaks using - and -NMR in DMSO-d6 or CDCl3. Key signals include:

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the pyridinyl-oxadiazole-azetidine scaffold?

Methodological Answer:

- Scaffold modifications : Replace pyridinyl with quinolinyl () or oxadiazole with thiadiazole. Synthesize analogs via Suzuki coupling or nucleophilic substitution.

- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Measure IC values and correlate with steric/electronic properties (Hammett constants, logP).

- Computational modeling : Perform docking (AutoDock Vina) to assess binding interactions. Focus on hydrogen bonding (e.g., oxadiazole N–O with catalytic lysine) and π-π stacking (pyridinyl-aryl interactions) .

Q. How should researchers address contradictory data regarding the compound’s stability under physiological conditions?

Methodological Answer:

- Experimental design : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC-MS. Identify degradants (e.g., sulfonyl hydrolysis products).

- Contradiction resolution : Compare buffer systems (PBS vs. Tris-HCl) and pH (5.0–7.4). Use Arrhenius kinetics to extrapolate shelf-life. If literature reports conflicting stability profiles, validate assay conditions (e.g., oxygen exclusion, light protection) .

Q. What strategies can be used to assess the compound’s chemical stability in solution and solid states?

Methodological Answer:

- Solution stability : Use UV-Vis spectroscopy (λ = 280 nm) to track absorbance changes in DMSO/PBS (1:9) over 72 hours. Check for precipitation or shifts in λ.

- Solid-state stability : Perform DSC/TGA to detect polymorphic transitions or hygroscopicity. Store samples under nitrogen and analyze via PXRD every 30 days. For hydrolytic sensitivity, use -NMR (if fluorinated analogs exist) to detect bond cleavage .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular dynamics (MD) : Simulate binding to a homology-modeled protein (e.g., NEK2 kinase) using GROMACS. Parameterize the compound with GAFF2 and assign charges via AM1-BCC.

- Free energy calculations : Use MM-PBSA to estimate binding affinities. Focus on key residues (e.g., Asp 159 in NEK2) forming hydrogen bonds with the sulfonyl group. Validate with mutagenesis data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.